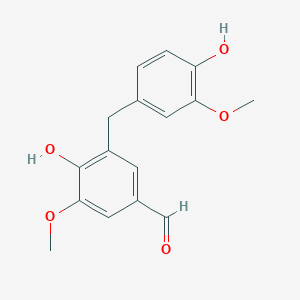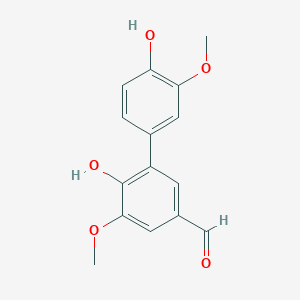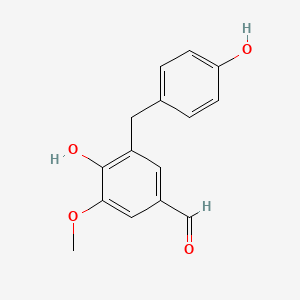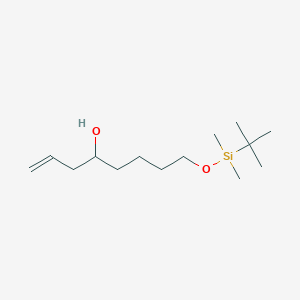
5-Chloro-2,4-dimethylbenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,4-dimethylbenzenethiol (CDT) is an organosulfur compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. CDT is a volatile, colorless liquid with a pungent odor. It is an important intermediate in the synthesis of a variety of compounds and is used in the manufacture of dyes, pharmaceuticals, and pesticides. CDT has also been investigated for its potential use as a biocompatible material for drug delivery and medical device applications.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,4-dimethylbenzenethiol has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and dyes. It has also been investigated for its potential use as a biocompatible material for drug delivery and medical device applications. 5-Chloro-2,4-dimethylbenzenethiol has been used as a reagent in the synthesis of a variety of compounds, including 1,3-dichloro-2-methylbenzene and 2,4-dichloro-5-methylbenzene. It has also been used as a catalyst in the synthesis of polymers and in the synthesis of organic compounds.
Wirkmechanismus
The mechanism of action of 5-Chloro-2,4-dimethylbenzenethiol is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which facilitates the formation of new bonds between molecules. Additionally, 5-Chloro-2,4-dimethylbenzenethiol is believed to act as an electron-donating species, which can promote the formation of radicals and other reactive species.
Biochemical and Physiological Effects
5-Chloro-2,4-dimethylbenzenethiol is not known to have any significant biochemical or physiological effects. However, the compound has been found to be toxic to certain organisms, including fish, rats, and mice. As such, it is important to exercise caution when handling and using 5-Chloro-2,4-dimethylbenzenethiol.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Chloro-2,4-dimethylbenzenethiol in laboratory experiments is its low cost and ease of synthesis. Additionally, the compound is relatively stable, making it suitable for use in a variety of reactions. However, 5-Chloro-2,4-dimethylbenzenethiol is toxic to certain organisms, so care must be taken when handling and using the compound. Additionally, the compound has a pungent odor, which can be irritating to some individuals.
Zukünftige Richtungen
The potential applications of 5-Chloro-2,4-dimethylbenzenethiol are numerous and are likely to expand as more research is conducted. Possible future directions include the development of new methods for synthesizing and purifying 5-Chloro-2,4-dimethylbenzenethiol, as well as the investigation of its potential use as a biocompatible material for drug delivery and medical device applications. Additionally, further research into the mechanism of action of 5-Chloro-2,4-dimethylbenzenethiol and its effects on biochemical and physiological processes is needed. Finally, further research into the toxicity of 5-Chloro-2,4-dimethylbenzenethiol is needed in order to ensure its safe use in laboratory experiments.
Synthesemethoden
5-Chloro-2,4-dimethylbenzenethiol can be synthesized in a variety of ways. The most common method is the reaction of 2,4-dimethylbenzenethiol with chlorine in the presence of a Lewis acid catalyst. This reaction yields a mixture of 5-chloro-2,4-dimethylbenzenethiol and 5-chloro-2,4-dimethylbenzene. The 5-chloro-2,4-dimethylbenzene can be separated from the 5-Chloro-2,4-dimethylbenzenethiol by distillation.
Eigenschaften
IUPAC Name |
5-chloro-2,4-dimethylbenzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWNWNAKVKJOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,4-dimethylbenzenethiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester](/img/no-structure.png)





![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)